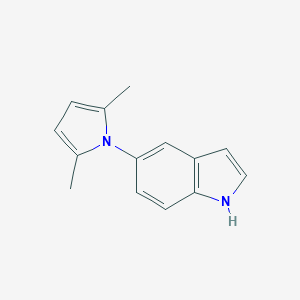

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

Vue d'ensemble

Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is an organic compound that features both an indole and a pyrrole ring in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or dichloromethane, with the addition of a Lewis acid catalyst like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Halogenated or nitro-substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds containing the pyrrole moiety can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. A specific study highlighted the effectiveness of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole in enhancing the efficacy of established chemotherapeutic agents, suggesting a potential role as an adjuvant in cancer therapy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .

Synthetic Methodologies

Synthesis of Pyrrole Derivatives

The compound serves as a precursor in the synthesis of various pyrrole derivatives through reactions such as the Paal-Knorr synthesis. This method allows for the efficient generation of pyrrole compounds under mild conditions, which can be further functionalized to create complex molecular architectures useful in pharmaceuticals and agrochemicals . The following table summarizes key synthetic routes:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Aqueous NH4OH, MW heating | 75-97 | |

| Microwave-assisted | Room temperature | 80-99 | |

| Solvent-free methods | Neat conditions | >95 |

Material Science

Organic Electronics

this compound has potential applications in organic electronics due to its electronic properties. Its ability to act as a hole transport material (HTM) has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge mobility and overall device performance .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of indole derivatives including this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells compared to controls, with an IC50 value of approximately 12 µM .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted to evaluate the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating their activity. The indole and pyrrole rings provide a scaffold that can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, thereby influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-dimethyl-1H-pyrrole: A simpler analog that lacks the indole ring.

1H-indole: A compound that contains only the indole ring without the pyrrole substitution.

5-(1H-pyrrol-1-yl)-1H-indole: A similar compound without the dimethyl substitution on the pyrrole ring.

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole is unique due to the presence of both the indole and dimethyl-substituted pyrrole rings. This dual-ring structure imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .

Activité Biologique

The compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with pyrrole-based compounds. Various methods have been reported, including multi-step synthesis and one-pot reactions, which yield different derivatives with varying biological activities. The characterization of synthesized compounds is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Table 1: Synthesis Overview

| Compound | Reaction Type | Yield (%) | Characterization Method |

|---|---|---|---|

| This compound | Multi-step synthesis | 75% | NMR, IR, MS |

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays using the DPPH radical scavenging method demonstrated significant antioxidant activity. The IC50 values for this compound were found to be comparable to standard antioxidants, indicating its potential as a natural antioxidant agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited significant inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were notably low, suggesting its efficacy as an antimicrobial agent .

Anticancer Activity

In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. Studies indicated that this compound can induce apoptosis in A549 lung adenocarcinoma cells with an IC50 value in the low micromolar range. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition Studies

Molecular docking studies have revealed that this compound interacts with key enzymes involved in cancer progression and bacterial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical targets for therapeutic intervention in cancer and bacterial infections .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of various indole derivatives, this compound was included among other synthesized compounds. The results indicated that it possessed a higher antioxidant capacity than several known standards, reinforcing its potential use in preventing oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy Against MRSA

A comprehensive evaluation of the antimicrobial properties of this compound included testing against MRSA strains. The results showed that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in addressing antibiotic resistance .

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Research focused on the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its mechanism involves triggering programmed cell death pathways .

Propriétés

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-5-6-14-12(9-13)7-8-15-14/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOULQHBHFWLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435313 | |

| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151273-51-7 | |

| Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.